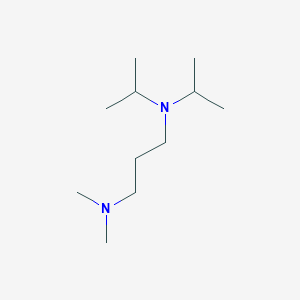![molecular formula C23H27NO3S B14291440 5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one CAS No. 117309-98-5](/img/structure/B14291440.png)
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[55]undecan-2-one is a complex organic compound known for its unique spirocyclic structure This compound is part of the spiro[55]undecane family, which is characterized by a bicyclic system where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro[5.5]undecane derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler spirocyclic structures.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simplified spirocyclic compounds.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity. Pathways involved include inhibition of enzymatic activity and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibition of METTL3, a key enzyme in RNA methylation.
Spiro[5.5]undecane derivatives: Various derivatives with different functional groups exhibit unique chemical and biological properties.
Uniqueness
5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5Its spirocyclic structure also contributes to its unique properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
117309-98-5 |
|---|---|
Molekularformel |
C23H27NO3S |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
5-(benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C23H27NO3S/c25-22-15-14-21(28(26,27)20-12-6-2-7-13-20)23(16-8-3-9-17-23)24(22)18-19-10-4-1-5-11-19/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |
InChI-Schlüssel |
KYLCENDPRLLMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(CCC(=O)N2CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


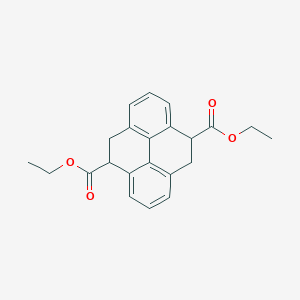
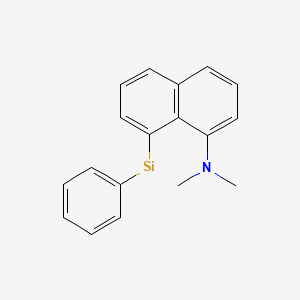


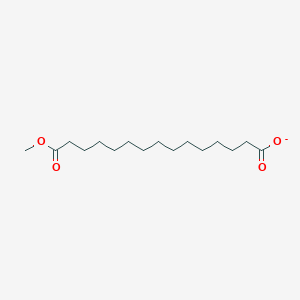
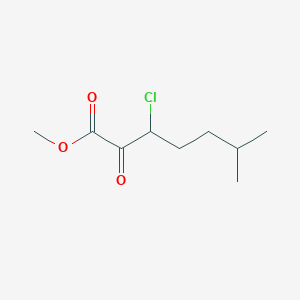
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
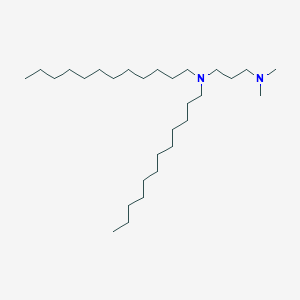
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
methanone](/img/structure/B14291421.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
